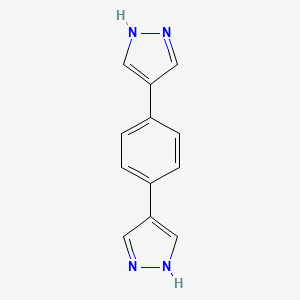

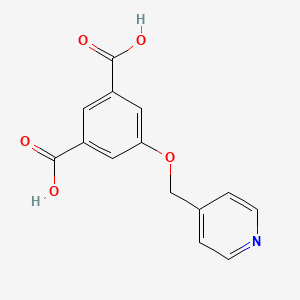

4-(4-Pyridin-4-ylphenyl)benzoic acid

Übersicht

Beschreibung

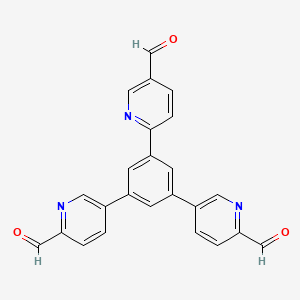

“4-(4-Pyridin-4-ylphenyl)benzoic acid” is a benzoic acid derivative . It has a molecular formula of C18H13NO2 and an average mass of 275.3 g/mol.

Molecular Structure Analysis

The molecular structure of “4-(4-Pyridin-4-ylphenyl)benzoic acid” consists of a benzoic acid group attached to a pyridinylphenyl group . The average mass of the molecule is 199.205 Da and the monoisotopic mass is 199.063324 Da .Physical And Chemical Properties Analysis

“4-(4-Pyridin-4-ylphenyl)benzoic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 384.3±25.0 °C at 760 mmHg, and a flash point of 186.2±23.2 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Photophysical Properties

Research has delved into the synthesis and structural characterization of aromatic carboxylic acids leading to the formation of lanthanide coordination compounds. These compounds demonstrate significant potential in the realm of photophysical properties, with certain lanthanide complexes exhibiting efficient light-harvesting capabilities and notable luminescence efficiencies, particularly in solid-state environments. This avenue of research suggests promising applications in materials science, specifically in developing luminescent materials and sensors (Sivakumar et al., 2011).

Supramolecular Liquid Crystals

Studies on the hydrogen-bonding interactions between non-mesomorphic compounds have highlighted the formation of supramolecular liquid crystal phases. The influence of different substituents on the pyridine-based derivatives or the acid component has been investigated to understand the extent and stability of these supramolecular phases. This research is pivotal for the development of new materials with tunable liquid crystalline properties, which could find applications in displays, sensors, and other advanced technologies (Naoum et al., 2010; Naoum et al., 2008).

Photoreactive Properties

Explorations into the photoinduced reactions of certain benzoic acid derivatives have revealed a straightforward and mild method for direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine. This method is particularly chemoselective at benzylic C(sp3)–H bonds, facilitating the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine. Such research opens avenues for the creation of biologically active and functional molecules, expanding the toolkit for synthetic organic chemistry and drug development (Hoshikawa & Inoue, 2013).

Crystal Engineering

The structural characteristics of single crystals of related compounds have been studied, providing insights into the molecular and crystal engineering aspects. Understanding the planarity and inclination of different molecular groups within these compounds aids in the design of novel materials with specific optical, electronic, or structural properties, beneficial for applications in nanotechnology and materials science (Lin & Zhang, 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(4-pyridin-4-ylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(21)17-7-5-14(6-8-17)13-1-3-15(4-2-13)16-9-11-19-12-10-16/h1-12H,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBNFSQIBPLMFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Pyridin-4-ylphenyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.